molecular formula C22H18N4O3 B7717678 N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7717678
M. Wt: 386.4 g/mol
InChI Key: XOUBCJIFKLXXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBX-8025 and belongs to the class of nitrophenyl-substituted oxadiazoles.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the inhibition of fatty acid synthase (FAS), an enzyme that is essential for the synthesis of fatty acids in cancer cells. FAS is overexpressed in many types of cancer cells, and its inhibition leads to the accumulation of toxic intermediates and ultimately cell death.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of fatty acid synthase, leading to the accumulation of toxic intermediates and ultimately cell death. Physiologically, it has been shown to have anti-cancer, antibacterial, and antiviral properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its potent inhibitory activity against fatty acid synthase. This makes it a useful tool for studying the role of FAS in cancer cells and other diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research on N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. One area of research is the development of new cancer therapies based on the inhibition of fatty acid synthase. Another area of research is the development of new antibiotics and antiviral drugs based on the antibacterial and antiviral properties of MBX-8025. Additionally, future research may focus on the development of new methods for synthesizing and purifying this compound, as well as the optimization of its pharmacological properties.

Synthesis Methods

The synthesis of N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 4-methylbenzylamine, 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, and glacial acetic acid in the presence of a catalyst such as acetic anhydride or sulfuric acid. The reaction mixture is heated to reflux for several hours, and the resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of cancer research. MBX-8025 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It works by inhibiting the activity of a protein called fatty acid synthase, which is essential for the growth and survival of cancer cells.
Another potential application of MBX-8025 is in the field of infectious diseases. This compound has been shown to have antibacterial and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15-7-9-16(10-8-15)14-23-19-12-11-18(13-20(19)26(27)28)22-24-21(25-29-22)17-5-3-2-4-6-17/h2-13,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUBCJIFKLXXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

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